molecular formula C13H14BrFN2O2 B2356896 7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one CAS No. 1803570-46-8

7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one

Cat. No.: B2356896
CAS No.: 1803570-46-8
M. Wt: 329.169
InChI Key: LRECPTRYJIFBLR-UHFFFAOYSA-N
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Description

7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one is a complex organic compound characterized by its bromo, fluoro, methoxy, and methyl groups attached to a pyrrolo[1,2-a]quinoxalin-4-one core[_{{{CITATION{{{_1{Buy 7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo1,2 ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one typically involves multi-step organic reactions[_{{{CITATION{{{2{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo [1,2-a ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena455586090?context=bbe). One common approach is the cyclization of appropriately substituted pyrrole and quinoxaline precursors under acidic or basic conditions[{{{CITATION{{{2{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield[_{{{CITATION{{{_2{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... The use of automated systems and advanced purification techniques ensures the production of high-purity material suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methyl group to a carboxylic acid.

  • Reduction: : Reduction of the quinoxalinone core to a dihydroquinoline derivative.

  • Substitution: : Replacement of the bromo or fluoro groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Formation of 7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one carboxylic acid.

  • Reduction: : Production of 7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-dihydroquinolin-4-one.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one exerts its effects involves interaction with specific molecular targets and pathways[_{{{CITATION{{{_2{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... The exact mechanism may vary depending on the biological system and the specific application. Research is ongoing to elucidate these mechanisms in detail.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features[_{{{CITATION{{{_2{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... Similar compounds include:

  • 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline

  • 8-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one

1,2-a ....

Properties

IUPAC Name

7-bromo-8-fluoro-2-methoxy-3a-methyl-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O2/c1-13-5-7(19-2)6-17(13)11-4-9(15)8(14)3-10(11)16-12(13)18/h3-4,7H,5-6H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRECPTRYJIFBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CN1C3=CC(=C(C=C3NC2=O)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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